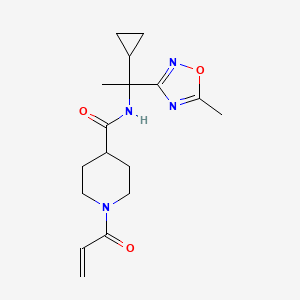
2-(Dimethylphosphoryl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylphosphoryl)benzonitrile is an organic compound characterized by the presence of a dimethylphosphoryl group attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a benzonitrile derivative with a dimethylphosphorylating agent under controlled conditions. For example, the reaction of 4-bromo-2-(dimethylphosphoryl)benzonitrile with appropriate reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2-(Dimethylphosphoryl)benzonitrile has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 2-(Dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile . These complexes can be used as synthetic intermediates in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Dimethylphosphoryl)benzonitrile is unique due to its specific structural features and reactivity. The presence of the dimethylphosphoryl group imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H10NOP |
|---|---|
Poids moléculaire |
179.16 g/mol |
Nom IUPAC |
2-dimethylphosphorylbenzonitrile |
InChI |
InChI=1S/C9H10NOP/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 |
Clé InChI |
ZSVQXYLKROOGIU-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


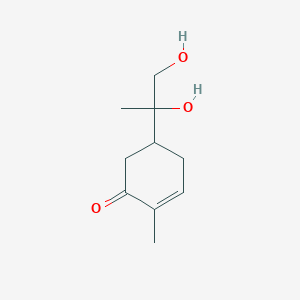
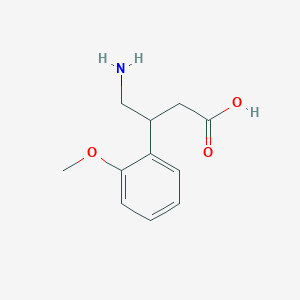
![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
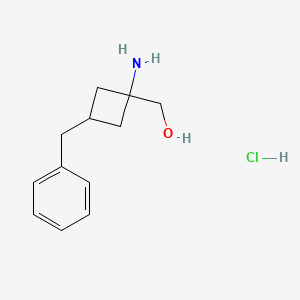
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)
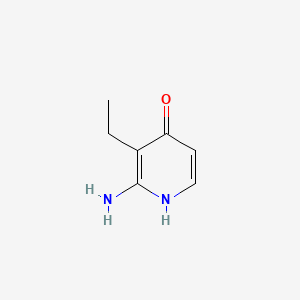
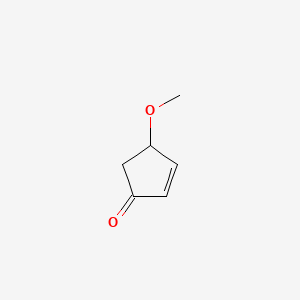
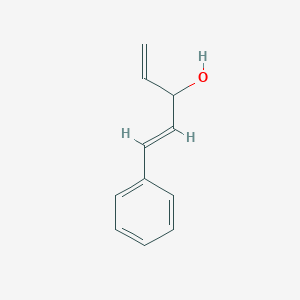
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)

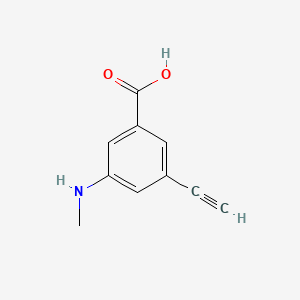
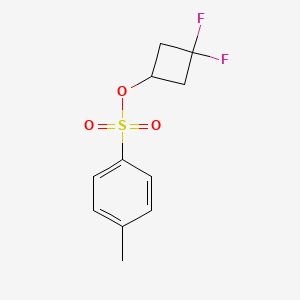
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
